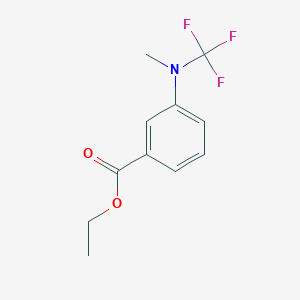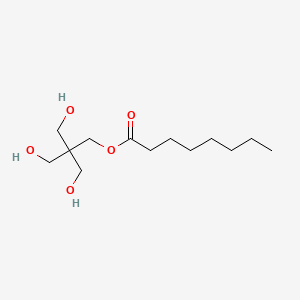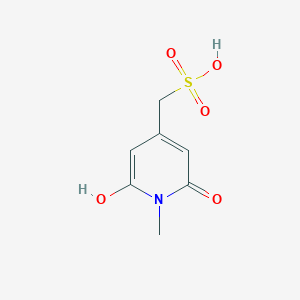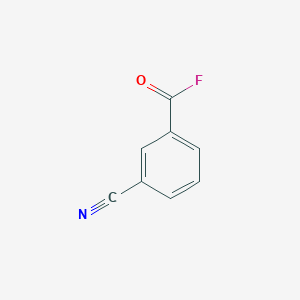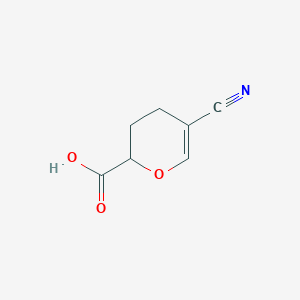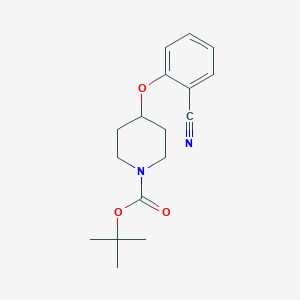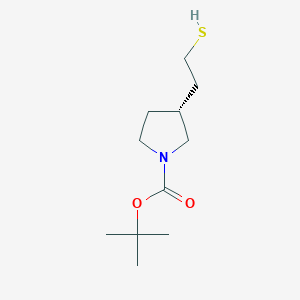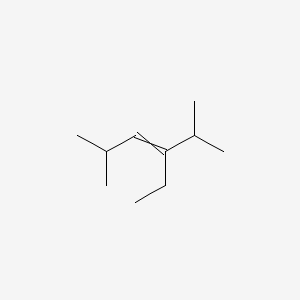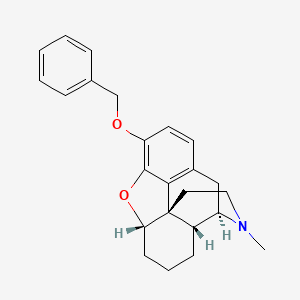
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- is a derivative of the morphinan class of compounds, which are known for their psychoactive properties. These compounds are structurally related to morphine and are used in various medicinal applications, including pain relief and cough suppression .
Métodos De Preparación
The synthesis of Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- typically involves several steps, starting from naturally occurring alkaloids like thebaine. Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other morphinan derivatives.
Biology: Studied for its interactions with opioid receptors.
Medicine: Investigated for its potential as an analgesic and cough suppressant.
Industry: Utilized in the development of new pharmaceuticals
Mecanismo De Acción
The compound exerts its effects primarily through interactions with opioid receptors, particularly the μ-opioid receptor. This interaction leads to analgesic effects by inhibiting pain signals in the central nervous system. The molecular targets and pathways involved include G-protein coupled receptor signaling and modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Morphinan, 3-benzyloxy-4,5-epoxy-17-methyl- is unique compared to other morphinan derivatives due to its specific structural modifications. Similar compounds include:
Morphine: A naturally occurring opioid with potent analgesic properties.
Codeine: A less potent opioid used primarily as a cough suppressant.
Thebaine: A precursor for the synthesis of other opioids but not used therapeutically due to its toxicity
These compounds share a common morphinan skeleton but differ in their pharmacological profiles and therapeutic applications.
Propiedades
Número CAS |
63690-25-5 |
|---|---|
Fórmula molecular |
C24H27NO2 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(4R,4aR,7aS,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C24H27NO2/c1-25-13-12-24-18-8-5-9-21(24)27-23-20(26-15-16-6-3-2-4-7-16)11-10-17(22(23)24)14-19(18)25/h2-4,6-7,10-11,18-19,21H,5,8-9,12-15H2,1H3/t18-,19+,21-,24+/m0/s1 |
Clave InChI |
RLNXZCRXJHNVQY-FPRSRYDQSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3CCC4 |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


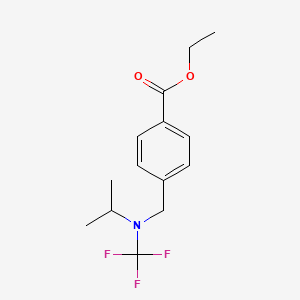

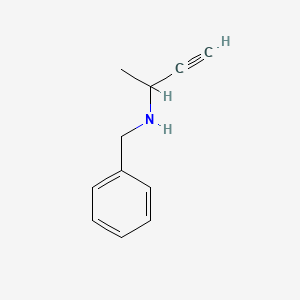
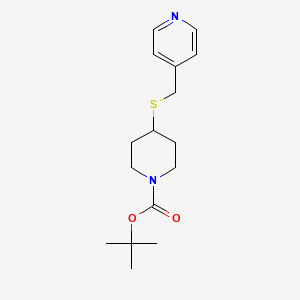
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
